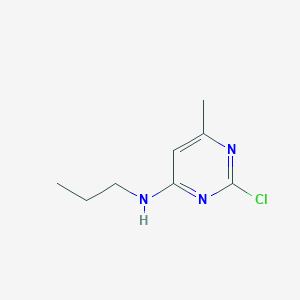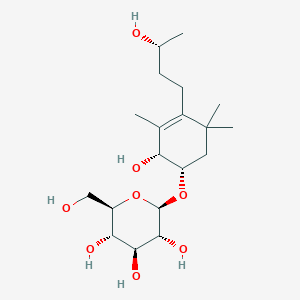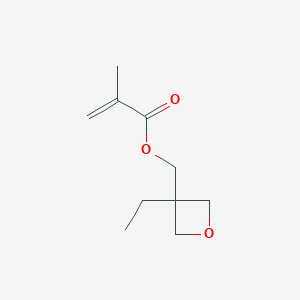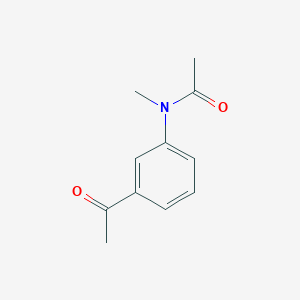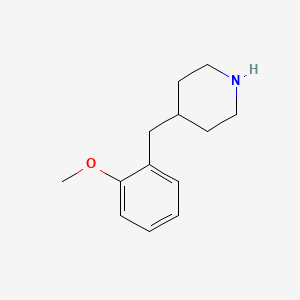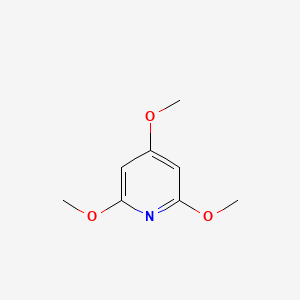
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Vue d'ensemble
Description
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound with the molecular formula C17H27NO4 . It is also known as 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid di-tert-butyl ester .
Synthesis Analysis
This compound can be synthesized via the Hantzsch reaction . The Hantzsch reaction is a four-component reaction that involves the condensation of two equivalents of a β-keto ester, one equivalent of an aldehyde, and one equivalent of ammonium acetate .
Molecular Structure Analysis
The molecular weight of this compound is 309.4 g/mol . The InChI string is InChI=1S/C17H27NO4/c1-10-12 (14 (19)21-16 (3,4)5)9-13 (11 (2)18-10)15 (20)22-17 (6,7)8/h18H,9H2,1-8H3 . The Canonical SMILES string is CC1=C (CC (=C (N1)C)C (=O)OC (C) (C)C)C (=O)OC (C) (C)C .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can act as a hydrogen source in conjugate reduction and organocatalytic reductive amination .
Physical And Chemical Properties Analysis
This compound is a solid compound with a melting point of 142-149 °C . It has a molecular weight of 309.4 g/mol . The compound has a XLogP3-AA value of 3.1, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors .
Applications De Recherche Scientifique
Chemical Structure and Activity
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a member of the 1,4-dihydropyridine class, has been studied for its structural properties. Research by Rowan and Holt (1996) demonstrates that the bulkiness of the esterification groups in this compound affects the perpendicularity of its dual-ring system, impacting potential activity (Rowan & Holt, 1996).
Reactions and Transformations
This compound undergoes various chemical transformations. Görlitzer and Baltrusch (2000) explored its reaction with trifluoroacetic acid, leading to the elimination of the tert-butylester group and subsequent formation of related compounds under UV-A light (Görlitzer & Baltrusch, 2000). Another study by Sobolev et al. (2002) examined the impact of acyl chain length and branching on the enantioselectivity of lipase-catalyzed hydrolysis in derivatives of this compound (Sobolev et al., 2002).
Synthesis and Molecular Structure
Synthesis techniques and the resultant molecular structures of this compound derivatives have been extensively studied. Skowronek and Lightner (2003) synthesized a chiral version of this compound, revealing its axial chirality and restricted rotation due to the tert-butyl groups (Skowronek & Lightner, 2003). Gein et al. (2004) investigated the reactions of this compound with difunctional nucleophiles, finding different reaction pathways based on the nature of the alkyl group in the ester moieties (Gein et al., 2004).
Pharmaceutical Implications
Despite the exclusion of drug use and dosage, it's worth noting that this compound class forms a significant part of pharmaceutical research, especially in the context of calcium channel antagonists and potential anticancer applications, as illustrated in studies like those by Hoffmann and Rabe (1984) and Ahn et al. (2018) (Hoffmann & Rabe, 1984), (Ahn et al., 2018).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Warning” and the hazard statement H302: Harmful if swallowed . The compound should be handled with appropriate personal protective equipment, including dust masks, eyeshields, and gloves .
Mécanisme D'action
Target of Action
It is known to be a functionalized dihydropyridine compound .
Mode of Action
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been employed as a reductant in the catalytic asymmetric reductive amination of aldehydes . This suggests that it may interact with its targets by donating electrons, thereby reducing them.
Biochemical Pathways
Given its role as a reductant in the catalytic asymmetric reductive amination of aldehydes , it may be involved in pathways related to amine synthesis and metabolism.
Result of Action
Its role as a reductant in the catalytic asymmetric reductive amination of aldehydes suggests that it may facilitate the conversion of aldehydes to amines.
Propriétés
IUPAC Name |
ditert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-10-12(14(19)21-16(3,4)5)9-13(11(2)18-10)15(20)22-17(6,7)8/h18H,9H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWDAKKWVAVVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=C(N1)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403466 | |
| Record name | Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55536-71-5 | |
| Record name | Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B1365666.png)
![3-{1-nitro-2-[4-(trifluoromethoxy)anilino]vinyl}-2-benzofuran-1(3H)-one](/img/structure/B1365667.png)

